molecular formula C16H19BN2O6 B7957628 Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B7957628
M. Wt: 346.1 g/mol
InChI Key: QIFZPWZGJUNIHY-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a complex organic compound that features a cyano group, a nitro group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves multiple steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 2-nitro-4-bromophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions. This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.

    Introduction of the Cyano Group: The next step involves the introduction of the cyano group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a cyanide source such as sodium cyanide.

    Esterification: The final step is the esterification of the cyano intermediate with methyl chloroformate to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium cyanide, methyl chloroformate.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various cyano-substituted compounds.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The boronate ester moiety makes it useful in the design of novel materials, including polymers and sensors.

    Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form new bonds. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-2-[2-nitro-4-(phenyl)acetate]: Lacks the boronate ester group, making it less versatile in materials science applications.

    Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate: Similar structure but with a propanoate group instead of an acetate group, which may affect its reactivity and applications.

Uniqueness

The presence of the boronate ester group in Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate makes it unique compared to other similar compounds. This group enhances its reactivity and versatility, particularly in the fields of materials science and organic synthesis.

Properties

IUPAC Name

methyl 2-cyano-2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O6/c1-15(2)16(3,4)25-17(24-15)10-6-7-11(13(8-10)19(21)22)12(9-18)14(20)23-5/h6-8,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZPWZGJUNIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C#N)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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